Tetrazinc;2-aminoterephthalate;oxygen(2-)

Description

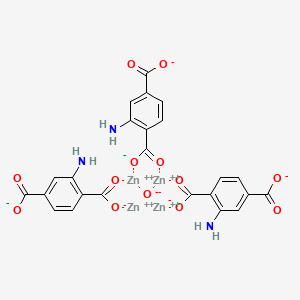

The compound "Tetrazinc;2-aminoterephthalate;oxygen(2−)" is a metal-organic framework (MOF) or coordination polymer characterized by tetrazinc clusters linked via 2-aminoterephthalate ligands (C₈H₅NO₄²⁻) and oxygen(2−) ions. The amino group on the terephthalate backbone enhances Lewis basicity, enabling applications in catalysis and gas adsorption . Notably, 2-aminoterephthalate-based MOFs are widely studied for their tunable porosity and functional versatility .

Properties

Molecular Formula |

C24H15N3O13Zn4 |

|---|---|

Molecular Weight |

814.9 g/mol |

IUPAC Name |

tetrazinc;2-aminoterephthalate;oxygen(2-) |

InChI |

InChI=1S/3C8H7NO4.O.4Zn/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;;/q;;;-2;4*+2/p-6 |

InChI Key |

ORQFGCKYJCHXBS-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazinc;2-aminoterephthalate;oxygen(2-) typically involves the reaction of zinc salts with 2-aminoterephthalic acid under hydrothermal conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures and pressures. The general reaction can be represented as follows:

Zn(NO3)2+H2N-C6H3(COOH)2→[Zn4(NH2BDC)3(O)2]⋅DMF

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tetrazinc;2-aminoterephthalate;oxygen(2-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its structural and electronic properties.

Reduction: Reduction reactions can alter the oxidation state of zinc ions, affecting the overall stability and reactivity of the compound.

Substitution: Ligand substitution reactions can occur, where the 2-aminoterephthalate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield new coordination compounds with different ligands.

Scientific Research Applications

Tetrazinc;2-aminoterephthalate;oxygen(2-) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including the Knoevenagel condensation and selective synthesis of aldehydes.

Biology: The compound’s porous structure makes it suitable for drug delivery systems and biosensing applications.

Industry: The compound is used in gas storage and separation, particularly for carbon dioxide capture due to its high surface area and selectivity.

Mechanism of Action

The mechanism of action of tetrazinc;2-aminoterephthalate;oxygen(2-) involves its ability to coordinate with various molecules and ions. The zinc ions act as Lewis acids, facilitating interactions with electron-rich species. The 2-aminoterephthalate ligands provide a stable framework that supports these interactions. The compound’s porous structure allows for the encapsulation and release of guest molecules, making it effective in applications such as catalysis and drug delivery.

Comparison with Similar Compounds

Titanium-Based MOFs (e.g., NH₂-MIL-125(Ti))

- Structure: NH₂-MIL-125(Ti) consists of Ti₈O₈(OH)₄ clusters connected by 2-aminoterephthalate linkers, forming a 3D porous network.

- Stability : Exhibits moderate water stability but degrades over days due to OH• attack on Ti–O bonds .

- Applications : Photocatalytic CO₂ reduction (13.2 µmol HCOO⁻ in 10 h) and H₂ production via water splitting .

- Comparison : Tetrazinc systems may prioritize thermal/chemical stability over redox activity, as zinc clusters lack the redox versatility of Ti³⁺/Ti⁴⁺ .

Zirconium-Based MOFs (e.g., NH₂-UiO-66)

- Structure: Zr₆O₄(OH)₄ clusters linked by 2-aminoterephthalate, forming a highly stable framework.

- Stability : Resists temperatures >500°C, harsh chemicals, and mechanical pressure .

- Applications : Superior CO₂ adsorption (22.4 wt.% at 0°C, 101 kPa) and photocatalytic CO₂ reduction outperforming Ti analogs .

- Comparison : Tetrazinc frameworks likely exhibit lower thermal stability than Zr-MOFs but may offer cost advantages in synthesis .

Iron-Based MOFs (e.g., Fe-MIL-101-NH₂)

- Structure: Trimeric Fe(III) clusters connected by 2-aminoterephthalate, forming mesoporous cages (29–34 Å diameter).

- Applications : Efficient photocatalysis due to Fe³⁺/Fe²⁺ redox cycles and ligand-to-metal charge transfer .

- Comparison: Tetrazinc systems lack the strong visible-light absorption of Fe-MOFs but may excel in non-redox applications like gas storage .

Aluminum-Based MOFs (e.g., Al-MOFs with Ni Coordination)

- Structure: Al³⁺ nodes with 2-aminoterephthalate, modified with Ni(II) for enhanced catalytic activity.

- Applications : Photocatalytic overall water splitting (H₂ and O₂ evolution) .

- Comparison : Tetrazinc frameworks may lack the Lewis acidity of Al³⁺ but could integrate transition metals (e.g., Ni, Ir) for synergistic effects .

Performance Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.